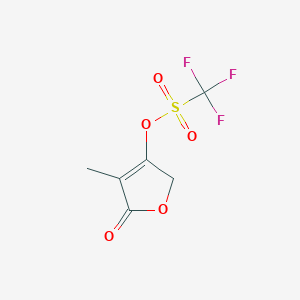

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(4-methyl-5-oxo-2H-furan-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O5S/c1-3-4(2-13-5(3)10)14-15(11,12)6(7,8)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJKUXKIJXNAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(COC1=O)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate can be synthesized through the reaction of 4-methyl-5-oxo-2,5-dihydrofuran-3-ol with trifluoromethanesulfonic anhydride in the presence of a base. Another method involves the reaction of 4-methyl-5-oxo-2,5-dihydrofuran with trifluoromethanesulfonic acid and acetic anhydride. These reactions typically require controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The triflate group is a strong leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.

Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., trifluoromethanesulfonic acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions typically yield substituted furan derivatives, while oxidation reactions can produce furanones.

Scientific Research Applications

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the triflate group. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Trifluoromethanesulfonate Esters with Aromatic Substituents

The compound shares functional group similarities with aryl triflates, which are critical in cross-coupling reactions. Key comparisons include:

| Compound Name | Molecular Formula | CAS RN | Purity (%) | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|---|

| 4-Methylphenyl trifluoromethanesulfonate | C₈H₇F₃O₃S | 29540-83-8 | >95.0 | 240.20 | Aromatic ring with 4-methyl substituent |

| 2-Methylphenyl trifluoromethanesulfonate | C₈H₇F₃O₃S | 66107-34-4 | >95.0 | 240.20 | Aromatic ring with 2-methyl substituent |

| 4-Methoxyphenyl trifluoromethanesulfonate | C₈H₇F₃O₄S | 66107-29-7 | >95.0 | 256.20 | Aromatic ring with 4-methoxy substituent |

| Target Compound | C₆H₅F₃O₅S | 1255208-32-2 | N/A | 246.16* | Non-aromatic, dihydrofuran core with 4-methyl |

*Calculated molecular weight based on formula.

Key Observations :

- The target compound lacks an aromatic ring, distinguishing it from phenyl triflates. This may reduce resonance stabilization, increasing reactivity in substitution reactions.

- Substituted phenyl triflates are commercially available at high purity (>95%) and are used in Suzuki-Miyaura couplings, whereas the dihydrofuran triflate may favor nucleophilic substitutions at the triflate group .

Key Observations :

- The triflate group in the target compound replaces the propanoic acid or acrylamide groups in analogs, shifting its utility from antifungal activity to reactive intermediate applications.

- The absence of reported bioactivity for the target compound contrasts with the antifungal potency of 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid .

Biological Activity

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate (CAS No. 157123-02-9) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅F₃O₅S |

| Molecular Weight | 247.13 g/mol |

| CAS Number | 157123-02-9 |

This compound features a trifluoromethanesulfonate group, which is known for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Enzyme Inhibition

Recent studies have indicated that derivatives of compounds related to 4-Methyl-5-oxo-2,5-dihydrofuran can exhibit significant inhibitory effects on various enzymes. For instance, the compound has been evaluated for its inhibitory activity against cholinesterases and cyclooxygenases.

-

Cholinesterase Inhibition :

- Compounds structurally similar to 4-Methyl-5-oxo-2,5-dihydrofuran have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:

- The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency due to increased interaction with the enzyme's active site.

- Cyclooxygenase Inhibition :

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to assess the therapeutic potential of 4-Methyl-5-oxo-2,5-dihydrofuran derivatives:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| Hek293 (Kidney) | 20.0 |

These findings suggest that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.

Case Study 1: Inhibition of Lipoxygenases

A study explored the inhibition of lipoxygenases (LOX), which are implicated in various inflammatory diseases. The most active compound in this series inhibited LOX with an IC50 value of approximately 10 μM . This finding highlights the potential of 4-Methyl-5-oxo derivatives in treating inflammatory conditions.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between 4-Methyl-5-oxo derivatives and target enzymes. The docking results indicated that halogen bonding interactions between trifluoromethyl groups and enzyme residues could significantly enhance binding affinity, leading to increased biological activity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate in laboratory settings?

- Methodological Answer :

- Eye/Face Protection : Use OSHA-compliant chemical safety goggles or EN166-certified eyewear to prevent splashes .

- Skin Protection : Inspect nitrile or neoprene gloves prior to use. Employ a "no-touch" glove removal technique to avoid contamination, and dispose of gloves according to hazardous waste guidelines .

- General Handling : Conduct work in a fume hood to minimize inhalation risks. Immediately wash hands post-handling, even if gloves are used .

Q. What synthetic routes are typically employed to prepare trifluoromethanesulfonate esters like this compound?

- Methodological Answer :

- Reaction Design : React 4-methyl-5-oxo-2,5-dihydrofuran-3-ol with trifluoromethanesulfonic anhydride (Tf2O) in an inert solvent (e.g., dichloromethane) at 0–5°C. Use a base like pyridine to scavenge liberated protons .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95% by area normalization) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the dihydrofuran ring protons (δ 4.5–6.0 ppm) and triflate group (δ ~118–120 ppm for <sup>19</sup>F NMR) .

- IR Spectroscopy : Detect characteristic C=O stretching (~1750 cm<sup>−1</sup>) and S=O vibrations (~1350–1450 cm<sup>−1</sup>).

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane) and submit for X-ray diffraction analysis (CCDC deposition recommended) .

Advanced Research Questions

Q. How does the electron-withdrawing triflate group influence the reactivity of the dihydrofuran scaffold in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction kinetics with non-triflated analogs (e.g., mesylates or tosylates) under identical conditions (e.g., SN2 with NaI in acetone). Monitor via <sup>19</sup>F NMR to track triflate displacement.

- Data Interpretation : Triflates typically exhibit faster substitution due to superior leaving-group ability (low basicity of triflate anion). Contradictions in rate data may arise from steric hindrance or solvent effects—use Eyring plots to disentangle thermodynamic vs. kinetic factors .

Q. What experimental strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Stability Screening : Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation by LC-MS at intervals (0, 24, 48 hrs).

- Stabilizers : Add radical inhibitors (e.g., BHT) or chelating agents (EDTA) if metal-catalyzed hydrolysis is suspected. Store aliquots under argon at −20°C to prolong shelf life .

Q. How do steric and electronic effects of the 4-methyl and 5-oxo substituents modulate ring-opening reactions of the dihydrofuran core?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and identify sites of nucleophilic/electrophilic attack.

- Experimental Validation : Treat the compound with nucleophiles (e.g., amines or thiols) and analyze regioselectivity via <sup>1</sup>H NMR or GC-MS. Contrast results with unsubstituted dihydrofuran triflates to isolate substituent effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reactivity of similar trifluoromethanesulfonate esters?

- Methodological Answer :

- Systematic Review : Compile literature data on reaction yields/rates under varying conditions (solvent polarity, temperature, catalyst).

- Controlled Replication : Repeat key experiments with rigorous standardization (e.g., anhydrous solvents, inert atmosphere). Use statistical tools (e.g., ANOVA) to assess reproducibility.

- Hypothesis Testing : If contradictions persist, probe alternative mechanisms (e.g., radical pathways) via radical-trapping experiments (e.g., TEMPO addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.